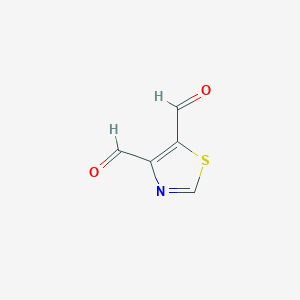
4,5-Thiazoledicarboxaldehyde
Übersicht
Beschreibung
4,5-Thiazoledicarboxaldehyde is a chemical compound with the molecular formula C5H3NO2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound from 4,5-Thiazoledicarbonitrile has been reported . A review of the synthesis and biological activity of thiazoles provides information on several synthetic paths and varied physico-chemical factors .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur . The thiazole nucleus is part of the vitamin B (thiamine) structure .Chemical Reactions Analysis
Thiazoles, including this compound, are used to obtain free carbene particles and complexed with transition metals. Their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Further studies have shown the importance of close proximity, peri-like interactions on the structure, reactivity, and electronic properties of 4,5-disubstituted carbazoles .Wissenschaftliche Forschungsanwendungen
4,5-Thiazoledicarboxaldehyde has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used to study the structure and reactivity of organic molecules. In addition, this compound has been used in the development of new catalysts and in the study of enzyme-catalyzed reactions.
Wirkmechanismus
Target of Action
Thiazole-based compounds, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
Thiazole-based compounds are known for their multifaceted pharmacological effects and therapeutic applications . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines, a class of compounds related to 4,5-thiazoledicarboxaldehyde, have been reported to possess a broad spectrum of pharmacological activities . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines, a class of compounds related to this compound, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Thiazoledicarboxaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used in a variety of reactions. In addition, it is relatively stable, and it can be stored for long periods of time without significant degradation. However, this compound is toxic, and it should be handled with caution in the laboratory.
Zukünftige Richtungen
The potential applications of 4,5-Thiazoledicarboxaldehyde are still being explored. Future research could focus on the development of new catalysts using this compound, as well as the use of this compound in the synthesis of new drugs and materials. In addition, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of diseases. Finally, research could also be conducted to explore the use of this compound in the development of new catalysts and methods for the synthesis of organic molecules.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4,5-Thiazoledicarboxaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as catalase and bovine serum albumin. The binding constants of this compound with these proteins indicate a significant interaction, which can lead to structural changes in the enzymes and modulation of their activity . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular protection against oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with this compound can enhance catalase activity, thereby reducing oxidative stress in cells . This compound also affects the proliferation of certain cell lines, such as A549 cells, by mitigating oxidative stress-induced apoptosis . These cellular effects highlight the potential of this compound in therapeutic applications, particularly in conditions characterized by oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes like catalase, enhancing their activity by increasing substrate availability . This interaction is characterized by a high binding constant, indicating a strong affinity between the compound and the enzyme. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been observed to maintain its stability under controlled conditions, allowing for consistent experimental results. Long-term studies indicate that this compound may undergo degradation, leading to changes in its efficacy and cellular effects . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance enzyme activity and reduce oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and energy production . The compound’s interactions with enzymes such as catalase and other antioxidant proteins highlight its role in modulating cellular redox states and protecting against oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as mitochondria and nuclei, through targeting signals and post-translational modifications . This localization allows this compound to interact with key biomolecules and exert its effects on cellular processes, including gene expression and enzyme activity.
Eigenschaften
IUPAC Name |
1,3-thiazole-4,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2S/c7-1-4-5(2-8)9-3-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZLTKQOBJPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



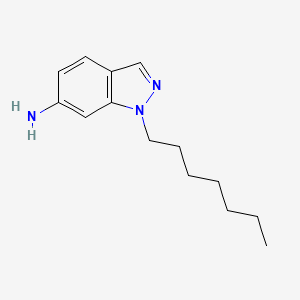
![Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate](/img/structure/B1386446.png)
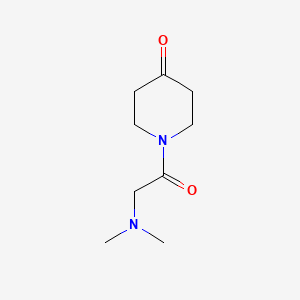
![2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1386449.png)
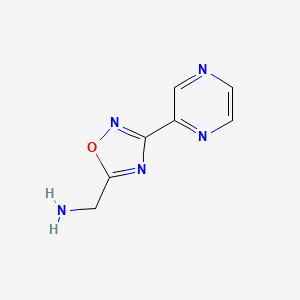

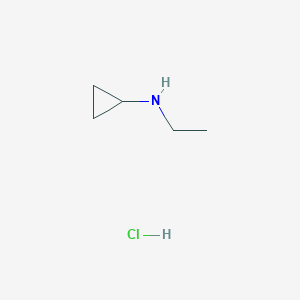

![N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine](/img/structure/B1386459.png)
![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)
![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1386461.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)

